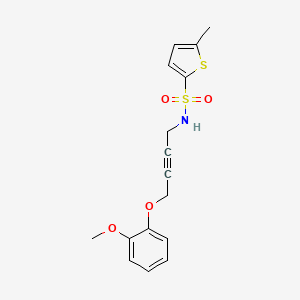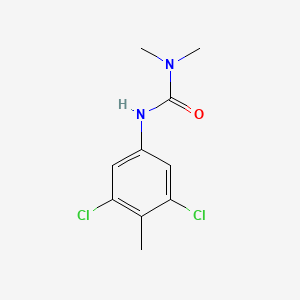![molecular formula C22H18N4O4S B2748062 methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate CAS No. 941986-39-6](/img/structure/B2748062.png)
methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate is a highly intricate organic compound, notable for its unique thiazolopyridazine core structure Its complexity and specificity make it significant in various branches of scientific research, particularly in organic chemistry, medicinal chemistry, and pharmacological studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate typically involves multistep organic synthesis. Here’s a generalized pathway:
Formation of the Thiazolopyridazine Core:
Start with the cyclization of appropriate thioamides and hydrazine derivatives to form the thiazolopyridazine ring.
Required conditions include specific solvents (e.g., ethanol or dimethyl sulfoxide), catalysts (e.g., pyridine), and controlled heating (around 100°C).
Attachment of the Phenyl Group:
Introduce phenyl substituents via Friedel-Crafts acylation or alkylation.
Employ Lewis acids (e.g., aluminum chloride) under anhydrous conditions to promote the reaction.
Formation of the Acetamido Linkage:
React the intermediate with suitable acylating agents (e.g., acetic anhydride or acetyl chloride) under mild basic conditions.
Final Esterification:
Introduce the benzoate ester group using a Fischer esterification reaction.
Conditions typically involve methanol as a solvent and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Scaling up this compound for industrial production involves optimizing each reaction step for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, automation, and process analytical technology (PAT) are implemented to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the thiazolopyridazine core and methyl group, forming hydroxylated and ketone derivatives.
Reduction: The carbonyl groups within the structure can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Aromatic substitution reactions can modify the phenyl and benzoate rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in protic solvents.
Substitution: Halogenating agents (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) for nucleophilic aromatic substitution.
Major Products
Hydroxylated Derivatives: Formed via oxidation.
Alcohol Derivatives: Resulting from the reduction of carbonyl groups.
Halogenated Compounds: Created from substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate has broad applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules, especially in heterocyclic chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its pharmacological properties, potentially acting as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Considered for its role in developing specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is multifaceted, primarily involving the interaction with molecular targets like enzymes or receptors. The thiazolopyridazine core is known to interact with biological macromolecules, affecting various pathways:
Inhibition of Enzymes: By binding to the active sites or allosteric sites of enzymes, it can inhibit their activity.
Receptor Modulation: The compound may act as an agonist or antagonist, modulating receptor-mediated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolyl)acetamido)benzoate
2-methyl-4-oxo-7-phenylthiazolopyridazine-5(4H)-yl acetamide
4-(2-(2-methylthiazolyl)acetamido)benzoate
Uniqueness
Thiazolopyridazine Core: Distinct from other compounds in its class due to the presence of both thiazole and pyridazine rings.
Substitution Pattern: Unique positions of phenyl and benzoate groups confer specific chemical reactivity and biological interactions.
Applications: While similar compounds are studied, this specific structure provides unique opportunities for pharmacological research and synthetic applications.
Conclusion
Methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate represents a compound with significant research potential. Its detailed synthesis, chemical reactivity, and wide-ranging applications in various scientific fields highlight its importance. Ongoing research continues to uncover its unique properties and potential benefits in medicinal chemistry and beyond.
Propiedades
IUPAC Name |
methyl 4-[[2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-23-19-20(31-13)18(14-6-4-3-5-7-14)25-26(21(19)28)12-17(27)24-16-10-8-15(9-11-16)22(29)30-2/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMIHCZKUYQZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)
![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

![N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2747983.png)



![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2747994.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2747997.png)
![Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2747999.png)
![Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2748001.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2748002.png)
